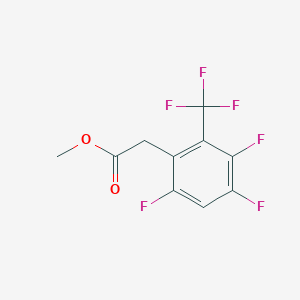
2-(Chlorodifluoromethylthio)benzodifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorodifluoromethylthio)benzodifluoride, also known as 2-CFM-BF, is an organofluorine compound that has been studied for its potential applications in a variety of scientific fields. It is a member of the difluoromethylthio group of compounds, which are characterized by a sulfur atom bonded to a difluoromethyl group. 2-CFM-BF is a colorless liquid with a boiling point of 162°C, and a melting point of -76°C. It is soluble in water and organic solvents, and has a low vapor pressure.
Aplicaciones Científicas De Investigación
2-(Chlorodifluoromethylthio)benzodifluoride has potential applications in a variety of scientific fields. It has been studied for its use as a solvent for organic reactions, as a reagent for the synthesis of organofluorine compounds, and as a catalyst for the synthesis of polymers. It has also been investigated for its potential use as a fuel additive, as a corrosion inhibitor, and as a flame retardant.
Mecanismo De Acción
The mechanism of action of 2-(Chlorodifluoromethylthio)benzodifluoride is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, reducing the reactivity of the sulfur atom and increasing the reactivity of the fluorine atoms. This allows the compound to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of enzymes involved in the breakdown of fatty acids and proteins, and can also inhibit the activity of certain proteins involved in the regulation of cell growth and differentiation. In addition, it has been shown to have antioxidant activity, and to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Chlorodifluoromethylthio)benzodifluoride has several advantages for laboratory experiments. It is a stable compound, and has a low vapor pressure, making it easy to handle. It is also soluble in water and organic solvents, making it easy to use in a variety of reactions. However, it is also a toxic compound, and should be handled with caution.
Direcciones Futuras
There are several potential future directions for the study of 2-(Chlorodifluoromethylthio)benzodifluoride. One potential direction is to further investigate its biochemical and physiological effects. Another potential direction is to study its potential applications as a fuel additive, corrosion inhibitor, and flame retardant. In addition, further research could be done to develop more efficient and cost-effective synthesis methods for the compound. Finally, further research could be done to investigate its potential use as a catalyst for the synthesis of polymers.
Métodos De Síntesis
2-(Chlorodifluoromethylthio)benzodifluoride can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-chloro-2,2-difluoroacetic acid with a thioester or thioether. This reaction produces a mixture of this compound and other fluorinated compounds. The mixture can then be separated by chromatography or distillation. Other synthesis methods include the reaction of 2-chloro-2,2-difluoroacetic acid with a sulfonium salt, and the reaction of 2-chloro-2,2-difluoroacetic acid with a sulfonate ester.
Propiedades
IUPAC Name |
1-[chloro(difluoro)methyl]sulfanyl-2-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4S/c9-8(12,13)14-6-4-2-1-3-5(6)7(10)11/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJWMOWUAKXUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)SC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)






![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)

